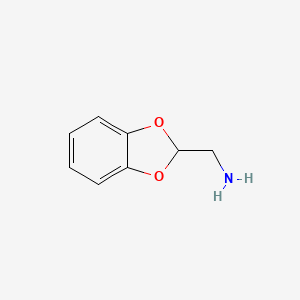

2-(Aminomethyl)-1,3-benzodioxole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-benzodioxol-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4,8H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGUTNGOSYLYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC(O2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60723384 | |

| Record name | 1-(2H-1,3-Benzodioxol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60723384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-78-7 | |

| Record name | 1,3-Benzodioxole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2H-1,3-Benzodioxol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60723384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological and Biological Research Investigations of 2 Aminomethyl 1,3 Benzodioxole and 1,3 Benzodioxole Derivatives

Anticancer Research and Antitumor Mechanisms

The 1,3-benzodioxole (B145889) moiety is a key pharmacophore in several known anticancer agents, including natural products like podophyllotoxin (B1678966) and steganacin. nih.govresearchgate.net This has spurred extensive research into the synthesis and evaluation of novel 1,3-benzodioxole derivatives as potential cancer therapeutics. researchgate.netresearchgate.net These investigations have revealed that the substitution patterns on the benzodioxole ring significantly influence their cytotoxic and antitumor properties. nih.govnajah.edu

Cytotoxicity Studies against Diverse Cancer Cell Lines

A multitude of studies have demonstrated the cytotoxic effects of 1,3-benzodioxole derivatives against a broad spectrum of human cancer cell lines. For instance, a series of synthesized 1,3-benzodioxoles were evaluated for their in vitro ability to inhibit the growth of three human tumor cell lines, although no significant cytotoxic effects were observed at a concentration of 10(-4) M in this particular study. nih.gov However, other research has yielded more promising results.

Notably, carboxamide-containing 1,3-benzodioxole derivatives, such as compounds 2a and 2b , have shown potent anticancer activity against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines. najah.edu In contrast, derivatives lacking the amide functionality (compounds 5a-7b ) displayed weak or negligible anticancer activity, with high IC50 values. najah.edu The presence of a dimethoxyphenyl amide moiety, which is structurally related to the potent anticancer agent CA-4, appears to be crucial for the observed cytotoxicity. najah.edu

Another study highlighted a deuterated noscapine (B1679977) derivative, 14e , and a dioxino-containing analogue, 20 , which exhibited potent cytotoxic effects against breast cancer (MCF-7) cells with EC50 values of 1.50 and 0.73 μM, respectively. nih.gov Compound 20 also demonstrated significant activity against melanoma, non-small cell lung carcinoma, and cancers of the brain, kidney, and breast in an NCI screen. nih.gov

Furthermore, 1,3-benzodioxole-tagged dacarbazine (B1669748) derivatives have been investigated as potential microtubule inhibitors. researchgate.net Thiourea derivatives incorporating the 1,3-benzodioxole scaffold also revealed significant cytotoxic effects against HCT116, HepG2, and MCF-7 cancer cell lines, with some compounds showing greater potency than the standard drug doxorubicin. researchgate.net

Interactive Data Table: Cytotoxicity of 1,3-Benzodioxole Derivatives

| Compound | Cancer Cell Line | IC50/EC50 (µM) | Reference |

|---|---|---|---|

| Compound 2a | Hep3B | Potent | najah.edu |

| Compound 2b | Hep3B | Potent | najah.edu |

| Compounds 5a-7b | HeLa, Caco-2, Hep3B | >1000 | najah.edu |

| Compound 14e | MCF-7 | 1.50 | nih.gov |

| Compound 20 | MCF-7 | 0.73 | nih.gov |

| Compound 20 | Various | <2 | nih.gov |

| Thiosemicarbazone 7 | HCT116 | 1.11 | researchgate.net |

| Thiosemicarbazone 7 | HepG2 | 1.74 | researchgate.net |

| Thiosemicarbazone 7 | MCF-7 | 7.0 | researchgate.net |

| Doxorubicin | HCT116 | 8.29 | researchgate.net |

| Doxorubicin | HepG2 | 7.46 | researchgate.net |

| Doxorubicin | MCF-7 | 4.56 | researchgate.net |

| 1,4-benzodioxine derivative 11a | HepG2, PC-3, MCF-7, A549 | <10 | researchgate.net |

Inhibition of Tubulin Polymerization and Cell Cycle Modulation

A significant mechanism through which 1,3-benzodioxole derivatives exert their anticancer effects is by interfering with microtubule dynamics. researchgate.netnih.gov Microtubules, composed of tubulin polymers, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. researchgate.net

Several derivatives of 6-benzyl-1,3-benzodioxole have been identified as potent antimitotic agents that inhibit microtubule assembly. researchgate.net These compounds act as competitive inhibitors of colchicine (B1669291) binding to tubulin. researchgate.net The integrity of the dioxole ring is crucial for this activity, as derivatives with a disrupted ring show little to no ability to inhibit polymerization. nih.gov

The noscapine analogue 20 , which contains a modified 1,3-benzodioxole moiety, has been shown to inhibit tubulin polymerization. nih.gov Similarly, the 1,4-benzodioxine derivative 11a was identified as a tubulin polymerization inhibitor with an IC50 of 6.37 μM. researchgate.net

In terms of cell cycle modulation, compound 2a , a carboxamide-containing benzodioxole derivative, was found to induce cell cycle arrest in the G2-M phase in Hep3B cells, with an effect comparable to that of doxorubicin. najah.edu Likewise, the 1,4-benzodioxine derivative 11a caused an accumulation of MCF-7 cells in the G2/M phase. researchgate.net Other 1,3-benzodioxole derivatives have also been reported to arrest cells in the G2/M phase and induce apoptosis. mdpi.com

Apoptosis Induction Pathways (e.g., Bax/Bcl-2 Ratio, p53, Caspases, Cytochrome C)

Induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs. Research has shown that 1,3-benzodioxole derivatives can trigger apoptosis through various intrinsic and extrinsic pathways. researchgate.netmdpi.comijper.org

The 1,4-benzodioxine derivative 11a has been shown to induce both early and late-stage apoptosis in MCF-7 cells. researchgate.net This was confirmed by an increase in the Bax/Bcl-2 ratio, elevated expression of the tumor suppressor gene p53, and increased levels of initiator and executioner caspases, as well as cytochrome C. researchgate.net The Bax/Bcl-2 ratio is a critical determinant of a cell's susceptibility to apoptosis, with a higher ratio promoting cell death. mdpi.comijper.org The tumor suppressor p53 plays a crucial role in initiating apoptosis in response to cellular stress. mdpi.comijper.org

Similarly, some 1,3,4-oxadiazole (B1194373) hybrids incorporating the 1,3-benzodioxole scaffold have been shown to induce apoptosis in A549 lung cancer cells through the activation of caspase-3. mdpi.com The activation of caspases, a family of proteases, is a central event in the execution phase of apoptosis. nih.govnih.gov

In another study, 1,3-benzodioxole derivatives conjugated with arsenicals were found to induce apoptosis in vitro and in vivo by inhibiting the thioredoxin system, leading to oxidative stress. nih.govnih.gov

Modulation of Key Oncogenic Targets, including EZH1 and EZH2 Activity

Recent research has identified 1,3-benzodioxole derivatives as inhibitors of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2). google.comgoogle.com EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing and is often dysregulated in cancer. nih.govbmbreports.org

A patent application describes a series of 1,3-benzodioxole derivatives as potent inhibitors of EZH1 and/or EZH2. google.comgoogle.com The inhibition of these enzymes can lead to the reactivation of tumor suppressor genes and subsequent suppression of tumor growth. nih.govduke.edu For instance, a dual inhibitor of EZH1 and EZH2, UNC1999, has been shown to effectively inhibit the growth of MLL-rearranged leukemia. nih.gov This suggests that targeting both EZH1 and EZH2 with 1,3-benzodioxole-based inhibitors could be a promising therapeutic strategy for certain cancers. nih.govduke.edu

Exploration as Scaffolds for Metal-Based Anticancer Agents

The 1,3-benzodioxole scaffold has also been utilized in the development of metal-based anticancer agents. frontiersin.org One approach involves conjugating 1,3-benzodioxole derivatives with arsenicals. nih.govnih.govmdpi.com These conjugates have demonstrated improved anti-tumor efficiency compared to the arsenical precursors alone. nih.govnih.gov The 1,3-benzodioxole moiety appears to enhance the pharmacokinetic profile of the arsenicals, leading to a longer retention time in the blood. nih.govnih.gov These conjugated arsenicals have shown broad-spectrum anti-proliferative activity against various cancer cell lines while exhibiting lower toxicity towards normal cells. mdpi.com

Neuropharmacological Research

In addition to their anticancer properties, derivatives of 1,3-benzodioxole have been investigated for their neuropharmacological activities. ontosight.ai The core structure is found in compounds with potential applications in treating neurological and psychiatric disorders. ontosight.ai

One notable example is the compound MKC-242 (5-(3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy)-1,3-benzodioxole HCl), a selective serotonin (B10506) 1A (5-HT1A) receptor agonist. nih.govnih.gov MKC-242 has demonstrated high affinity for 5-HT1A receptors and has shown potent anxiolytic-like and antidepressant-like effects in animal models. nih.govnih.gov It acts as a full agonist at presynaptic 5-HT1A receptors and a partial agonist at postsynaptic 5-HT1A receptors in the central nervous system. nih.gov

The neuropharmacological profile of these compounds highlights the versatility of the 1,3-benzodioxole scaffold in drug discovery.

Gamma-Aminobutyric Acid (GABA) Receptor Modulation due to Amine-Mediated Hydrogen Bonding

The Gamma-Aminobutyric Acid type A (GABAa) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system and a key target for many therapeutic agents. mdpi.com The function of these receptors is intricately linked to their structure, particularly the binding of neurotransmitters and modulators. The binding of the endogenous ligand GABA, for instance, involves electrostatic interactions and hydrogen bonds within an "aromatic box" at the interface between receptor subunits. nih.gov Specifically, the amine group of GABA forms crucial interactions with amino acid residues like β2Y97 and β2E155. nih.gov

Furthermore, research has shown that the stability and gating of the GABAa receptor channel are dependent on specific main-chain hydrogen bonds within the receptor's structure, such as in the M2-M3 linker of the β2 subunit. nih.gov The breaking of this single hydrogen bond is hypothesized to account for a significant portion of the energy used to open the channel during GABA activation. nih.gov

Theoretically, the primary amine group of 2-(Aminomethyl)-1,3-benzodioxole could serve as a hydrogen bond donor, similar to the amine in GABA itself. This capacity for hydrogen bonding is a critical feature for ligands that interact with the GABAa receptor. mdpi.com However, specific studies investigating the direct modulation of GABAa receptors by this compound through this mechanism are not prominent in the reviewed literature. Research into other complex molecules has shown that aromatic systems coupled with the potential for hydrogen bonding can be key to modulating GABAa receptor binding affinity. mdpi.com

Neuroprotective Effects Research and Neurotransmitter System Modulation

The brain's high oxygen consumption and lipid content make it particularly vulnerable to oxidative stress, a condition implicated in various neurodegenerative diseases. mdpi.com Compounds with antioxidant properties can offer neuroprotective effects by mitigating this damage. mdpi.commdpi.com The 1,3-benzodioxole scaffold has been noted for its potent antioxidant activities. chemicalbook.com This intrinsic property suggests that its derivatives could be explored for potential neuroprotective roles. For instance, research on other heterocyclic compounds has demonstrated that antioxidant actions, such as reducing reactive oxygen species and preserving endogenous antioxidant enzymes, can protect against ischemia-induced neuronal damage. doi.or.kr

Beyond general neuroprotection, derivatives of 1,3-benzodioxole have been synthesized and shown to actively modulate specific neurotransmitter systems. A notable example is MKC-242 (5-{3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy}-1,3-benzodioxole HCl), a complex derivative that incorporates the 1,3-benzodioxole ring. In vitro and in vivo studies have characterized MKC-242 as a highly potent and selective serotonin 1A (5-HT1A) receptor agonist. nih.gov It demonstrated the ability to act as a full agonist at presynaptic 5-HT1A receptors and a partial agonist at postsynaptic ones, leading to downstream effects like reduced serotonin turnover and the induction of 5-HT1A-mediated behaviors. nih.govnih.gov This demonstrates that the 1,3-benzodioxole structure can be incorporated into molecules that precisely target and modulate key neurotransmitter pathways in the central nervous system.

Opioid System Interactions and Analgesic Potential

The opioid system, comprising receptors such as mu (μ), kappa (κ), and delta (δ), is a critical target for pain management. nih.gov These G-protein coupled receptors are modulated by endogenous peptides and exogenous drugs to produce analgesia. nih.gov While extensive research exists on opioid receptor pharmacology, direct investigations into the interaction of this compound or its derivatives with the opioid system are not found in the available scientific literature.

Interestingly, research in other areas has shown that some classes of drugs can have unexpected interactions with opioid receptors. For example, in vitro studies have shown that certain benzodiazepines, such as midazolam and diazepam, can directly interact with and act as agonists at kappa-opioid receptors. nih.gov This suggests the possibility of cross-reactivity between different pharmacophore scaffolds and the opioid system, but any such potential for 1,3-benzodioxole derivatives remains speculative and uninvestigated.

AMPA Receptor Modulation Studies

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the brain. europa.eu Their function is crucial for synaptic plasticity, the cellular mechanism underlying learning and memory. The modulation of AMPA receptors by auxiliary subunits and small molecules is a key area of neuroscience research. europa.eunih.gov

A review of the scientific literature reveals a lack of studies specifically investigating the modulation of AMPA receptors by this compound or its close derivatives. Research into AMPA receptor modulators has identified various chemical classes that can inhibit or potentiate receptor function, but compounds based on the this compound scaffold have not been a focus of these investigations. nih.gov

Antimicrobial Research Applications

The rise of antibiotic resistance has spurred the search for new chemical entities with antimicrobial properties. researchgate.net The 1,3-benzodioxole scaffold has been explored as a promising base for the development of such agents. chemicalbook.comresearchgate.net

Bacterial Membrane Interaction Studies and Disruption Mechanisms

A primary mechanism for many antimicrobial agents is the disruption of the bacterial cell membrane. nih.gov Antimicrobial peptides, for example, often utilize electrostatic and hydrophobic forces to interact with and compromise the integrity of bacterial membranes, which are distinct from eukaryotic cell membranes. nih.govmdpi.com

While direct membrane disruption studies on this compound were not found, research on a derivative provides insight into a potential mechanism of action related to the membrane. A study on a Schiff base derivative of 1,3-benzodioxole, which showed antibacterial activity, included a target prediction analysis. researchgate.net This in silico study suggested that the compound could bind to the bacterial FabH enzyme. researchgate.net The FabH enzyme is critical for the initiation of fatty acid biosynthesis, a process essential for producing the lipid components of the bacterial cell membrane. By inhibiting this enzyme, the compound would interfere with the maintenance and integrity of the cell membrane, leading to an antibacterial effect. This represents an indirect but vital interaction with bacterial membrane-related systems.

Assessment of Antibacterial and Antifungal Activity

Several studies have documented the synthesis and evaluation of 1,3-benzodioxole derivatives against a range of bacterial and fungal pathogens. researchgate.netnih.govacs.org

One research effort focused on synthesizing five derivatives from piperonal. A Schiff base derivative demonstrated notable in vitro activity, inhibiting four out of five tested pathogenic bacterial strains, which included methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net In contrast, a different study that synthesized peptidyl derivatives of 1,3-benzodioxole from safrole found that the compounds could actually promote the growth of certain microorganisms, including Bacillus subtilis. nih.gov

The antifungal potential of this chemical class has also been a significant area of investigation. A series of novel 1,3-benzodioxole-pyrimidine derivatives were designed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. acs.org One compound in particular, designated 5c, exhibited a broad spectrum of potent fungicidal activity against several plant pathogens, in some cases significantly exceeding the efficacy of the commercial fungicide boscalid (B143098). acs.org Further research into γ-lactam derivatives containing the 1,3-benzodioxole unit also showed promising antifungal activity against agricultural fungi like Gloeosporium theae-sinensis and Fusarium graminearum. chemicalbook.com

The table below summarizes the antimicrobial activities of various 1,3-benzodioxole derivatives as reported in the literature.

| Derivative Class | Target Organism(s) | Observed Effect | Reference |

| Schiff Base Derivative | Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Staphylococcus aureus (MSSA & MRSA) | Active against 4 of 5 strains, including MRSA. researchgate.net | researchgate.net |

| Peptidyl Derivatives | Bacillus subtilis | Growth promotion. nih.gov | nih.gov |

| 1,3-Benzodioxole-Pyrimidine Derivatives (e.g., 5c) | Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum, Alternaria solani, Gibberella zeae | Excellent fungicidal activity; compound 5c more potent than boscalid against several strains. acs.org | acs.org |

| γ-Lactam Derivatives | Gloeosporium theae-sinensis, Fusarium graminearum, Alternaria tenuis Nees | Good antifungal activity; some derivatives more active than carbendazim (B180503) against A. tenuis Nees. chemicalbook.com | chemicalbook.com |

Anti-inflammatory Research

The anti-inflammatory potential of 1,3-benzodioxole derivatives has been explored through various mechanisms, including the antagonism of P2X receptors and the inhibition of key inflammatory signaling pathways.

P2X Receptor Antagonism, particularly P2X4R and P2X7R

P2X receptors, a family of ATP-gated ion channels, are implicated in inflammatory processes, making them attractive targets for therapeutic intervention. nih.govscbt.com The P2X4 and P2X7 receptor subtypes, in particular, are associated with neuropathic pain and inflammation. nih.govnih.gov

A number of potent and selective antagonists for the P2X4 receptor have been developed. nih.govmedchemexpress.com For instance, BX430 is a noncompetitive allosteric antagonist of the human P2X4 receptor with an IC₅₀ of 0.54 μM. medchemexpress.com Another example is 5-BDBD, which selectively inhibits P2X4R-mediated currents with an IC₅₀ of 0.75 μM. scbt.commedchemexpress.com BAY-1797 is an orally active and selective P2X4 antagonist with an IC₅₀ of 211 nM against the human P2X4 receptor and has demonstrated anti-nociceptive and anti-inflammatory effects. medchemexpress.com

The P2X7 receptor is also a key target in inflammatory conditions and cancer. nih.gov Antagonism of this receptor is being investigated as a potential therapeutic strategy. nih.gov Several classes of P2X7R antagonists have been identified, including those with adamantane (B196018) and o-chlorobenzamide moieties. researchgate.net For example, AZ10606120 is a selective, high-affinity antagonist at human and rat P2X7Rs. researchgate.net

Research has also focused on developing compounds with dual antagonism for both P2X4 and P2X7 receptors. Certain 1,3-benzodioxole N-carbamothioyl carboxamide derivatives have shown potential as selective and potent antagonists for both receptor subtypes. nih.gov

Table 1: Examples of P2X4R and P2X7R Antagonists

| Compound | Target Receptor(s) | Potency (IC₅₀) | Notes |

|---|---|---|---|

| BX430 | Human P2X4R | 0.54 μM | Noncompetitive allosteric antagonist. medchemexpress.com |

| 5-BDBD | P2X4R | 0.75 μM | Selective inhibitor. scbt.commedchemexpress.com |

| BAY-1797 | Human P2X4R | 211 nM | Orally active, anti-nociceptive and anti-inflammatory effects. medchemexpress.com |

| AZ10606120 | Human and Rat P2X7R | High affinity | Selective antagonist. researchgate.net |

Inhibition of Inflammatory Signaling Pathways (e.g., Lck, JAK3, IKK3)

Research into the anti-inflammatory effects of 1,3-benzodioxole derivatives extends to their ability to inhibit key kinases involved in inflammatory signaling cascades.

One such target is the lymphocyte-specific kinase (Lck), a member of the Src family of tyrosine kinases crucial for T-cell activation. nih.gov A novel class of 2-aminopyrimidine (B69317) carbamates has been identified as potent and selective inhibitors of Lck, with potential applications in treating T-cell-mediated autoimmune and inflammatory diseases. nih.gov

Another significant area of investigation involves dual-specific inhibitors. For example, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) is a potent inhibitor of both c-Src and Abl kinases at low nanomolar concentrations. nih.gov This compound has demonstrated in vivo activity in models of human pancreatic cancer. nih.gov

Other Biological Research Areas

Beyond anti-inflammatory applications, derivatives of 1,3-benzodioxole are being investigated for a range of other biological activities.

Anti-hyperlipidemia Investigations

A series of 1,3-benzodioxole-based fibrate derivatives have been synthesized and evaluated for their potential to lower lipid levels. nih.gov In a study using hyperlipidemic mice, one particular compound, designated as compound 12, demonstrated significant anti-hyperlipidemic activity, surpassing that of the standard drug fenofibrate. nih.gov This compound effectively reduced plasma levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). nih.gov Furthermore, it was observed to improve hepatic lipid accumulation and up-regulate the expression of PPAR-α, a key regulator of lipid metabolism. nih.gov

Table 2: Effect of 1,3-Benzodioxole-based Fibrate Derivative (Compound 12) on Plasma Lipids in High-Fat Diet-Induced Hyperlipidemic Mice

| Treatment Group | Triglycerides (TG) | Total Cholesterol (TC) | Low-Density Lipoprotein Cholesterol (LDL-C) |

|---|---|---|---|

| Control | High | High | High |

| Compound 12 | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Fenofibrate | Reduced | Reduced | Reduced |

Antioxidative Activity Studies

The 1,3-benzodioxole moiety, which is found in various plant products, has been associated with potent antioxidant properties. chemicalbook.com The antioxidant activity of certain 1,3-benzodioxole-based fibrate derivatives has been confirmed, suggesting a dual benefit in both hyperlipidemia and oxidative stress. nih.gov Additionally, research has shown that some 1,3-benzodioxole derivatives conjugated with arsenicals can induce oxidative stress in cancer cells by inhibiting the thioredoxin system. nih.gov This highlights the diverse roles that these compounds can play in modulating cellular redox balance. nih.govnih.gov

Beta3-Adrenoceptor Activation and Smooth Muscle Relaxation Studies

Derivatives of 1,3-benzodioxole have been investigated for their interaction with beta3-adrenergic receptors (β3-AR). The β3-AR selective agonist, disodium (B8443419) (R,R)-5-[2[[2-(3-chlorophenyl)-2-hydroxyethyl]-amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate (CL316,243), has been shown to stimulate a dose-dependent increase in cAMP production in adipocyte plasma membranes. nih.gov Activation of β3-ARs has also been linked to the suppression of leptin expression and an inhibition of food intake. nih.gov

In the context of smooth muscle, nitric oxide is a key signaling molecule that induces relaxation. youtube.com It activates guanylyl cyclase, leading to an increase in cyclic GMP (cGMP), which in turn activates cGMP-dependent protein kinase, ultimately resulting in muscle relaxation. youtube.com While direct studies on this compound were not identified in the search, research on other compounds has demonstrated smooth muscle relaxant effects. For instance, various benzyl (B1604629) benzoate (B1203000) and salicylic (B10762653) acid derivatives have been shown to inhibit spontaneous contractions of the guinea-pig ileum. nih.gov

Mechanistic Elucidation of Biological Activities

Molecular Target Identification and Characterization

The primary molecular target identified for inhibitors derived from 2-(Aminomethyl)-1,3-benzodioxole is the bacterial Type III Secretion System (T3SS). nih.gov This system is a sophisticated protein appendage used by various pathogenic Gram-negative bacteria, such as Pseudomonas aeruginosa, to inject virulence proteins, known as effectors, directly into the cytoplasm of host cells. nih.govacs.org The T3SS is crucial for bacterial pathogenesis and is associated with poor clinical outcomes in infections. nih.gov

Derivatives of this compound, notably within the phenoxyacetamide class of inhibitors, have been shown to block the T3SS. acs.org Research suggests that these inhibitors may function by binding to PscF, a key structural protein of the T3SS needle, thereby interfering with its multimerization and preventing the assembly of a functional secretion apparatus. acs.org

Beyond the T3SS, patent literature indicates the use of this compound in the synthesis of compounds designed to inhibit other molecular targets. These include:

E1 Activating Enzymes: These enzymes initiate the ubiquitination and SUMOylation cascades, which are critical for protein regulation. google.com Inhibitors of these enzymes can affect processes like nuclear transport and signal transduction. google.com

Heat Shock Protein 90 (HSP90): HSP90 is a chaperone protein essential for the stability and function of numerous signaling proteins involved in cell cycle control and transcriptional regulation, many of which are implicated in cancer. google.com

Caspase Cascade: Certain gambogic acid derivatives synthesized with this compound have been developed as activators of the caspase cascade, a central pathway for inducing programmed cell death (apoptosis). google.com

Identified Molecular Targets for this compound Derivatives

| Molecular Target | Target Class | Organism/System | Evidence |

|---|---|---|---|

| Type III Secretion System (T3SS), specifically PscF | Bacterial Virulence Factor | Pseudomonas aeruginosa, Yersinia pestis, Chlamydia trachomatis | Inhibition of effector protein secretion and translocation. nih.govacs.org |

| E1 Activating Enzymes | Enzyme (Ubiquitination/SUMOylation Pathway) | Eukaryotic cells | Use in synthesis of potential inhibitors. google.com |

| Heat Shock Protein 90 (HSP90) | Chaperone Protein | Eukaryotic cells | Use in synthesis of potential inhibitors. google.com |

| Caspase Cascade | Enzyme Cascade (Apoptosis Pathway) | Eukaryotic cells | Use in synthesis of apoptosis activators. google.com |

Cellular and Subcellular Interaction Mechanisms

The inhibition of the T3SS by derivatives of this compound leads to distinct effects at the cellular level. By preventing the injection of bacterial effector proteins (e.g., ExoS, ExoT, ExoU) into host cells, these compounds protect the host from significant cellular damage. acs.org

Prevention of F-actin Reorganization: Several T3SS effector proteins, such as ExoS and ExoT, directly target the host cell's actin cytoskeleton, leading to its disruption and subsequent cell death. acs.org T3SS inhibitors prevent this cytoskeletal collapse by blocking the entry of these effectors. acs.org

Inhibition of Membrane Disruption: The effector protein ExoU possesses phospholipase A2 activity, which causes rapid lysis of the host cell membrane, leading to necrotic cell death. acs.org By inhibiting the T3SS, compounds derived from this compound prevent this membrane disruption and subsequent cytotoxicity. nih.govacs.org Studies demonstrated that while several T3SS inhibitors could block secretion, a key phenoxyacetamide inhibitor was capable of rescuing CHO cells from ExoU-mediated death. nih.gov

Interference with Receptor Internalization: In a separate context, patent filings have described how certain derivatives can interfere with the internalization of the transferrin receptor, a process vital for iron uptake in cells. google.com

Signal Transduction Pathway Perturbations

The molecular interactions of this compound derivatives result in the perturbation of specific host cell signaling pathways.

Inhibition of Inflammasome Activation: The injection of bacterial components like flagellin (B1172586) via the T3SS can trigger Nod-like receptor (NLR) signaling pathways within the host cell. nih.gov This leads to the activation of the NLRC4 inflammasome and caspase-1, culminating in a form of inflammatory cell death known as pyroptosis. acs.org By blocking the T3SS, inhibitors prevent the initiation of this pro-inflammatory signaling cascade. acs.org

Activation of Apoptotic Pathways: Conversely, other derivatives of this compound have been specifically designed to activate cell death pathways. google.com Derivatives of gambogic acid, for example, function as activators of the caspase cascade, a central signaling pathway in apoptosis that is often dysregulated in cancer cells. google.com

Modulation of Cell Cycle Signaling: Research on a naturally occurring benzodioxole derivative, N-methyl-N-acetyl-3,4-methylenedioxybenzylamine (BAN), has shown it can suppress the growth of hepatocarcinoma cells by causing a significant decrease in the expression of Cyclin-Dependent Kinase 2 (CDK2) and the transcription factor E2F1, both of which are critical for cell cycle progression. researchgate.net

Impact on SUMOylation Signaling: As inhibitors of E1 activating enzymes, derivatives could potentially affect numerous signaling pathways regulated by SUMOylation, including those for cytokines, WNT, growth factors, and steroid hormones. google.com

Structure-Based Mechanistic Insights from Ligand-Target Interactions

Structure-activity relationship (SAR) studies on the phenoxyacetamide class of T3SS inhibitors, which incorporate the this compound moiety, have provided insights into their mechanism.

Stereochemistry is Critical: Research has shown that the stereocenter in these complex inhibitors is crucial for their biological activity, indicating a specific, three-dimensional fit is required for effective binding to the molecular target. nih.gov

Limited Interaction of the Benzodioxole Ring: SAR studies have noted a significant tolerance for various substitutions on the benzodioxole ring of the inhibitor molecules. nih.gov This suggests that this part of the compound makes few direct contacts with the target protein. nih.gov This finding is valuable for future drug design, as it identifies a region of the molecule that can be modified, perhaps to improve pharmacological properties, without diminishing its inhibitory potency. nih.gov

Summary of Cellular Mechanisms and Pathway Perturbations

| Mechanism | Effect | Perturbed Pathway |

|---|---|---|

| Prevention of F-actin Reorganization | Protects host cell cytoskeleton integrity. acs.org | T3SS Effector-Mediated Signaling |

| Inhibition of Membrane Lysis | Prevents necrotic cell death from bacterial toxins like ExoU. acs.org | T3SS Effector-Mediated Signaling |

| Inhibition of Inflammasome Activation | Blocks caspase-1 activation and pyroptosis. acs.org | NLRC4 Inflammasome Pathway |

| Activation of Caspase Cascade | Induces programmed cell death (apoptosis). google.com | Intrinsic/Extrinsic Apoptosis Pathways |

| Downregulation of Cell Cycle Proteins | Suppresses cancer cell proliferation. researchgate.net | CDK2/E2F1 Cell Cycle Pathway |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of compounds derived from the 2-(aminomethyl)-1,3-benzodioxole core are highly sensitive to modifications of its substituents. Research into analogous compounds has demonstrated that even minor chemical alterations can lead to significant changes in pharmacological effects, including their potential as central nervous system agents.

For instance, derivatives of 1,3-benzodioxole (B145889) have been investigated for their central nervous system activity, with specific substitutions influencing their potential as antidepressants or anti-Parkinsonian agents. In a related series of compounds, the nature of the amino group and the length of the alkyl chain are critical determinants of activity. For example, in 2-methylamino-3',4'-methylenedioxypropiophenone, the presence of a chiral center beta to the carbonyl group suggests that the two optical forms could have differing activities. google.com

Furthermore, studies on serotonin (B10506) (5-HT) releasers have highlighted the importance of the aminomethyl side chain. In compounds like 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butane (MBDB), the structure of the side chain is pivotal for its interaction with serotonergic systems. nih.gov The substitution pattern on the benzodioxole ring and the nature of the amino group collectively dictate the compound's affinity and selectivity for various receptors and transporters.

The following table summarizes the impact of substituent modifications on the biological activity of selected 1,3-benzodioxole derivatives, providing insights into potential SAR trends for the this compound scaffold.

| Compound Name | Modification | Biological Activity | Reference |

| 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine | Benzodiazepine fusion | Central nervous system effects | google.com |

| 2-methylamino-3',4'-methylenedioxypropiophenone | Propiophenone side chain | Potential antidepressant and anti-Parkinson properties | google.com |

| 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butane (MBDB) | Butane side chain with methylamino group | Serotonin-releasing agent | nih.gov |

| 5-{3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy}-1,3-benzodioxole (MKC-242) | Propoxy linker to a benzodioxan moiety | Serotonin 1A receptor agonist | nih.gov |

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional arrangement of atoms, or conformation, of this compound derivatives plays a critical role in their interaction with biological targets. The dioxole ring typically adopts a flattened envelope conformation. semanticscholar.org The orientation of the aminomethyl side chain relative to the benzodioxole ring system is a key determinant of biological activity.

Stereochemistry is also of paramount importance, as many derivatives of this compound are chiral. The presence of a stereocenter, often at the carbon atom to which the amino group is attached, means that these compounds can exist as enantiomers. These enantiomers can exhibit significantly different pharmacological properties. For example, the (S)-enantiomer of 1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine is a well-known compound with specific central nervous system effects, highlighting the stereo-differentiated nature of its biological interactions. nih.gov

The differential activity of enantiomers often arises from the specific interactions with chiral biological targets such as receptors and enzymes. One enantiomer may fit into a binding site more effectively than the other, leading to higher potency or a different pharmacological profile. This underscores the necessity of considering stereochemistry in the design and development of drugs based on the this compound scaffold.

Computational Approaches to SAR/QSAR Modeling and Prediction

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools for elucidating the SAR of this compound derivatives. These approaches can predict the biological activity of novel compounds and provide insights into their mechanism of action at a molecular level.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound were not detailed in the provided search results, the general principles of QSAR can be applied. For instance, descriptors such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP) of different substituents on the benzodioxole ring and the aminomethyl side chain would be correlated with biological activity.

Molecular docking simulations can predict the binding mode of this compound derivatives to their biological targets, such as G-protein coupled receptors or enzymes. These simulations can help to rationalize the observed SAR and guide the design of new analogs with improved potency and selectivity. For example, docking studies could reveal key hydrogen bonding or hydrophobic interactions between the ligand and the receptor, which are essential for binding affinity.

Scaffold Exploration and Optimization Strategies for Potency and Specificity

The this compound scaffold serves as a versatile starting point for the development of new therapeutic agents. Various strategies can be employed to explore the chemical space around this core structure and to optimize the potency and specificity of the resulting compounds.

One common strategy is substituent modification , where different chemical groups are introduced at various positions on the benzodioxole ring and the aminomethyl side chain. This can modulate the compound's physicochemical properties and its interactions with the biological target. For example, modifying the substitution pattern on the aromatic ring can alter the electronic properties of the molecule, which can in turn affect its binding affinity and selectivity.

Another approach is scaffold hopping , where the 1,3-benzodioxole core is replaced with other isosteric or bioisosteric rings. This can lead to the discovery of novel chemical classes with similar or improved pharmacological profiles. For instance, replacing the benzodioxole ring with other heterocyclic systems could result in compounds with altered metabolic stability or different off-target activities.

Finally, conformational constraint is a strategy used to lock the molecule into a specific, biologically active conformation. This can be achieved by introducing cyclic structures or rigid linkers into the aminomethyl side chain. Such modifications can enhance potency by reducing the entropic penalty of binding and can also improve selectivity by favoring a conformation that is optimal for the desired target but not for off-targets.

Through these optimization strategies, the this compound scaffold can be fine-tuned to yield potent and selective drug candidates for a wide range of therapeutic applications.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 2-(Aminomethyl)-1,3-benzodioxole, and a biological receptor.

Studies on derivatives of 1,3-benzodioxole (B145889) have demonstrated their potential to interact with various biological targets. For instance, molecular docking analyses of 1,3-benzodioxole derivatives have been performed to evaluate their binding potential with proteins like tubulin, which is significant in cancer research. tandfonline.comresearchgate.net In these studies, ligands containing the 1,3-benzodioxole moiety were shown to bind effectively within the protein's active site, interacting with key amino acid residues through hydrogen bonds and electrostatic interactions. tandfonline.com

Specifically, derivatives have been docked against targets such as the bacterial protein 1UAG and the breast cancer cell line protein 1OQA. biointerfaceresearch.com The results indicated that substitutions on the benzodioxole ring system significantly influence the binding affinity. biointerfaceresearch.com For example, docking studies of benzodioxole-carboxamide derivatives showed that the presence of the benzodioxole ring, along with a carboxylic acid group, were key pharmacophoric features for potent inhibition of the α-amylase enzyme. nih.gov These findings suggest that the 2-(aminomethyl) group of the title compound would likely play a critical role in forming specific hydrogen bonds with receptor sites, a common feature for amine-containing ligands.

While direct docking studies on this compound are not extensively detailed in the provided literature, the research on analogous structures provides a strong basis for predicting its interaction patterns. The aminomethyl group is expected to act as a hydrogen bond donor, significantly contributing to the binding energy and specificity of the ligand-receptor complex.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to determine the electronic properties of a molecule, which dictate its stability, reactivity, and interactions. Key parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), charge densities, and the dipole moment.

Theoretical studies on 1,3-benzodioxole derivatives have been conducted using Density Functional Theory (DFT) to calculate these parameters. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity.

For derivatives of 1,3-benzodioxole, the HOMO is typically located over the benzodioxole ring system, indicating this is the region most susceptible to electrophilic attack. The LUMO is often distributed across the entire molecule. researchgate.net Mulliken population analysis, which calculates the partial atomic charges, helps identify the most electron-rich sites. In one study on a 1,3-benzodioxole derivative, an oxygen atom was identified as the most favorable site for protonation due to its highly negative partial charge. researchgate.net

The table below summarizes typical quantum chemical parameters calculated for related benzodioxole structures.

| Parameter | Description | Typical Implication for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability, likely centered on the benzodioxole ring. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A smaller gap suggests higher reactivity. |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences solubility and binding interactions with polar receptors. |

| Charge Densities | Distribution of charge on each atom | The nitrogen and oxygen atoms are expected to have negative partial charges, making them sites for hydrogen bonding. |

These calculations illustrate the electronic characteristics that govern the chemical behavior of this compound.

In Silico Metabolism Prediction and Biotransformation Pathway Mapping

In silico metabolism prediction tools are computational models that simulate the metabolic fate of a chemical compound in the body. frontiersin.org These tools predict potential metabolites by applying a series of biotransformation rules based on known metabolic reactions, primarily those mediated by enzymes like the cytochrome P450 (CYP) family. news-medical.netresearchgate.net

For this compound, two primary sites are subject to metabolism: the 1,3-benzodioxole ring and the aminomethyl side chain.

Metabolism of the 1,3-Benzodioxole Ring: The methylenedioxy bridge of the 1,3-benzodioxole group is a well-known substrate for CYP450 enzymes. The primary metabolic pathway involves oxidative cleavage of this ring. This typically proceeds through hydroxylation of the methylene (B1212753) carbon, which is an unstable intermediate that leads to the formation of a catechol.

Metabolism of the Aminomethyl Group: Primary amines are subject to several metabolic pathways, including:

Oxidative Deamination: Catalyzed by monoamine oxidase (MAO) or other amine oxidases, this pathway would convert the aminomethyl group to an aldehyde.

N-Acetylation: The amine group can be acetylated by N-acetyltransferases (NATs).

N-Glucuronidation: The addition of a glucuronic acid moiety by UDP-glucuronosyltransferases (UGTs) is a common Phase II conjugation reaction for amines.

Computational tools like BioTransformer, Meteor, and TIMES can predict these biotransformations. frontiersin.org The predicted pathways help in identifying potential metabolites that could be active, inactive, or have different toxicological profiles from the parent compound. zenodo.org

| Metabolic Phase | Predicted Reaction | Affected Moiety | Potential Product Type |

|---|---|---|---|

| Phase I | Oxidative cleavage of dioxole ring | 1,3-Benzodioxole | Catechol derivative |

| Phase I | Oxidative deamination | Aminomethyl group | Aldehyde derivative |

| Phase I | Aromatic hydroxylation | Benzene (B151609) ring | Phenolic derivative |

| Phase II | N-Acetylation | Amine | Acetamide conjugate |

| Phase II | N-Glucuronidation | Amine | Glucuronide conjugate |

Electrostatic Potential Maps (EPMs) for Reactivity and Interaction Analysis

Electrostatic Potential Maps (EPMs), also known as Molecular Electrostatic Potential (MEP) surfaces, are three-dimensional visualizations of the electrostatic potential on the surface of a molecule. nih.gov These maps are invaluable for understanding and predicting a molecule's reactivity and how it will interact with other molecules. rasayanjournal.co.in

In an EPM, different colors represent different values of the electrostatic potential.

Red regions indicate negative electrostatic potential, which are areas rich in electrons. These regions are prone to electrophilic attack and are likely to act as hydrogen bond acceptors.

Blue regions indicate positive electrostatic potential, which are areas that are electron-poor. These regions are susceptible to nucleophilic attack.

Green and yellow regions represent intermediate or neutral potential.

For this compound, the EPM would be expected to show significant negative potential (red) around the two oxygen atoms of the dioxole ring and the nitrogen atom of the aminomethyl group. These areas represent the primary sites for hydrogen bonding interactions with biological receptors. Conversely, the hydrogen atoms on the amine group would exhibit positive potential (blue), making them hydrogen bond donors.

DFT studies on similar benzodioxole derivatives have used MEP analysis to identify the active centers of the molecule and represent the electron distribution. researchgate.net Such analyses confirm that the oxygen and other heteroatoms are the most electronegative centers, guiding how the molecule orients itself within a receptor's binding pocket to maximize favorable electrostatic interactions. researchgate.net This information is complementary to molecular docking studies and provides a more profound understanding of the forces driving ligand-receptor binding.

Metabolism and Biotransformation Research

In Vitro and In Vivo Metabolic Pathway Identification

Research on the metabolic fate of 1,3-benzodioxole (B145889) derivatives has been conducted using both in vitro systems, such as liver microsomes, and in vivo animal models. nih.govnih.gov These studies have been crucial in identifying the primary metabolic pathways.

A significant metabolic transformation of the 1,3-benzodioxole ring involves the opening of the dioxole ring. nih.gov This process often leads to the formation of catechol metabolites. Additionally, hydroxylation of the aromatic ring is another observed metabolic route. nih.gov

For instance, studies on specific 1,3-benzodioxole-containing compounds have demonstrated the formation of various metabolites. In one study, a compound referred to as MIDD0301 was shown to undergo Phase II metabolism, leading to the formation of glucuronide, glucoside, and taurine (B1682933) conjugates. nih.gov After oral administration, the glucuronide conjugate was identified as the primary metabolite. nih.gov

The table below summarizes the excretion of a 1,3-benzodioxole derivative (MIDD0301) and its metabolites after 24 hours of oral administration.

| Compound | Percentage in Feces | Percentage in Urine |

| Unconjugated MIDD0301 | 54.3% | 0.1% |

| MIDD0301 glucuronide | - | Major metabolite |

| MIDD0301 taurine | Predominantly found | - |

| MIDD0301 glucoside | - | Found |

| Data sourced from a study on the identification and quantification of MIDD0301 metabolites. nih.gov |

Enzymatic Biotransformation Mechanisms

The biotransformation of 1,3-benzodioxoles is primarily mediated by cytochrome P450 (CYP450) enzymes. nih.gov These enzymes catalyze the initial oxidative metabolism of the 1,3-benzodioxole ring.

One of the key mechanisms involves the monooxygenation of the 1,3-benzodioxole to a 2-hydroxy derivative. nih.gov This intermediate can then undergo further transformation to form a 2-hydroxyphenyl formate (B1220265) intermediate, which can subsequently yield either carbon monoxide or formate. nih.gov The formation of carbon monoxide from the methylenic carbon of the 1,3-benzodioxole ring has been confirmed through isotopic labeling studies. nih.gov

The interaction of 1,3-benzodioxole derivatives with CYP450 enzymes is also of interest due to their potential to inhibit these enzymes. nih.gov This inhibition can alter the metabolism of co-administered drugs, leading to potential drug-drug interactions.

Metabolite Identification and Characterization using Advanced Mass Spectrometry

Advanced mass spectrometry (MS) techniques play a pivotal role in the identification and structural elucidation of metabolites of 1,3-benzodioxole derivatives. nih.gov High-resolution mass spectrometry (HR-MS) is particularly valuable for its ability to provide accurate mass measurements, which aids in determining the elemental composition of metabolites. nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is a widely used platform for analyzing metabolites in complex biological matrices. nih.gov By comparing the mass spectra of the parent compound with those of its metabolites, researchers can identify metabolic modifications such as hydroxylation, demethylation, and conjugation reactions.

Tandem mass spectrometry (MS/MS) further aids in structure elucidation by providing fragmentation patterns of the metabolites. nih.gov These fragmentation patterns serve as fingerprints that can help to pinpoint the site of metabolic modification on the molecule. The use of synthesized standards of potential metabolites can further confirm their identity in biological samples. nih.gov

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopic methods are fundamental in determining the precise molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for researchers working with 2-(Aminomethyl)-1,3-benzodioxole and its related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the analysis of 1,3-benzodioxole (B145889) derivatives, ¹H NMR and ¹³C NMR are routinely used to confirm their synthesis and structure. researchgate.net For instance, in the characterization of newly synthesized amino-acyl derivatives of 1,3-benzodioxole, ¹H-NMR spectroscopy is a key method for structural confirmation. researchgate.net The chemical shifts, observed in parts per million (ppm), and the splitting patterns of the signals reveal the electronic environment and connectivity of the protons and carbon atoms within the molecule. farmaceut.orgekb.eg Two-dimensional NMR techniques, such as COSY and HETCOR, can further elucidate the spatial relationships between atoms. farmaceut.org

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of this compound, IR spectra can confirm the presence of key groups such as the amine (-NH), methylene (B1212753) (-CH2), and the characteristic bands of the benzodioxole ring. researchgate.netekb.eg The position and intensity of absorption bands provide a molecular fingerprint that aids in structural verification. farmaceut.org

Below is a representative table of spectroscopic data that might be obtained for a derivative of this compound, illustrating the types of information gathered from these techniques.

| Spectroscopic Technique | Key Observances for a Hypothetical Derivative | Interpretation |

| ¹H NMR | δ 3.9 (s, 2H, -CH₂-), δ 6.8-7.2 (m, 3H, Ar-H), δ 12.1 (s, 1H, -NH) | Confirms the presence of methylene, aromatic, and amine protons. |

| ¹³C NMR | Signals in the aromatic region, signal for the methylene carbon | Indicates the carbon skeleton of the benzodioxole and attached groups. |

| IR Spectroscopy | 3362-3163 cm⁻¹ (N-H stretch), 2922 cm⁻¹ (C-H stretch), 1662 cm⁻¹ (C=N or other C=O group) | Identifies key functional groups like amines and alkyl chains. ekb.eg |

Chromatographic and Mass Spectrometric Approaches for Complex Mixture Analysis and Metabolite Profiling

The analysis of complex biological or environmental samples containing this compound and its metabolites requires powerful separation and detection techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are at the forefront of these analytical endeavors.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating, identifying, and quantifying components in a mixture. For compounds like this compound, which may be part of a complex matrix, reverse-phase HPLC (RP-HPLC) is often the method of choice. americanpharmaceuticalreview.com The technique's ability to use gradient elution and a wide variety of stationary phases allows for the effective separation of the parent compound from its derivatives or impurities. americanpharmaceuticalreview.com Chiral HPLC can be specifically employed to separate enantiomers of chiral derivatives, which is crucial as different enantiomers can exhibit distinct biological activities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart (LC-HRMS/MS) combine the potent separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This combination is invaluable for metabolite profiling and the identification of transformation products in biological systems. nih.govmdpi.com LC-MS/MS methods are developed and validated for the quantitative analysis of impurities and metabolites at very low concentrations. nih.govuniversiteitleiden.nl For instance, LC-HRMS can provide accurate mass measurements, which helps in determining the elemental composition of unknown metabolites. mdpi.com The fragmentation patterns obtained from MS/MS experiments offer structural information, aiding in the definitive identification of these metabolites. nih.govmdpi.com

The following table summarizes the application of these techniques in the analysis of this compound and related compounds.

| Analytical Technique | Application in Research | Key Findings and Capabilities |

| HPLC | Purity assessment and separation of isomers. | Can resolve complex mixtures and separate enantiomers of chiral derivatives. americanpharmaceuticalreview.comresearchgate.net |

| LC-MS | Identification and quantification of the parent compound and its metabolites in biological matrices. | Enables the detection of compounds at low levels and provides molecular weight information. nih.gov |

| LC-HRMS/MS | In-depth metabolite profiling and structural elucidation of unknown transformation products. | Provides accurate mass data for formula determination and fragmentation patterns for structural confirmation. nih.govmdpi.comresearchgate.net |

Cell-Based and Biochemical Assay Development and Application

To investigate the biological effects of this compound and its derivatives, a variety of cell-based and biochemical assays are employed. These assays provide critical data on the compound's mechanism of action at the cellular and molecular level.

MTT Assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability and proliferation. nih.govabcam.comnih.gov This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. abcam.comnih.gov The amount of formazan produced is proportional to the number of viable cells, allowing for the evaluation of the cytotoxic or cytostatic effects of the tested compounds. nih.gov

Clonogenic Assay is a cell survival assay that measures the ability of a single cell to grow into a colony. It is considered the gold standard for determining the cytotoxic effects of agents over a longer period, as it assesses the reproductive viability of cells after treatment.

Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA damage at the level of individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage. This assay can detect various types of DNA damage, including interstrand crosslinks. nih.gov

Ca²⁺ Influx Assay measures the flow of calcium ions into the cytoplasm, a key signaling event in many cellular processes. Changes in intracellular calcium concentration can indicate the activation of certain receptors or ion channels by the compound under investigation.

Western Blot is a widely used technique to detect specific proteins in a sample. Following gel electrophoresis to separate proteins by size, they are transferred to a membrane and probed with antibodies specific to the protein of interest. This assay can be used to determine if a compound affects the expression levels or post-translational modifications of key proteins involved in signaling pathways.

These assays are often used in concert to build a comprehensive picture of the biological activity of this compound derivatives. For example, a compound showing cytotoxicity in an MTT assay might be further investigated using the comet assay to see if the toxicity is due to DNA damage, and with Western blotting to identify the affected cellular pathways.

| Assay | Purpose | Information Obtained |

| MTT Assay | To measure cell metabolic activity as an indicator of viability and proliferation. nih.govabcam.comnih.gov | Provides data on the cytotoxic or cytostatic effects of the compound. nih.gov |

| Clonogenic Assay | To assess long-term cell survival and reproductive integrity. | Determines the ability of single cells to form colonies after treatment. |

| Comet Assay | To detect DNA damage in individual cells. nih.gov | Quantifies DNA strand breaks and other lesions. nih.gov |

| Ca²⁺ Influx Assay | To measure changes in intracellular calcium levels. | Indicates effects on calcium signaling pathways. |

| Western Blot | To detect and quantify specific proteins. | Reveals changes in protein expression or modification, providing mechanistic insights. |

Emerging Research Directions and Future Perspectives

Design of Novel Benzodioxole Scaffolds for Enhanced Bioactivity and Selectivity

The versatility of the 1,3-benzodioxole (B145889) ring system allows for extensive chemical modification, providing a robust platform for developing new therapeutic agents with improved potency and selectivity. chemicalbook.com Researchers are actively exploring the synthesis of novel derivatives by introducing various functional groups and substituents to the core structure. These modifications aim to optimize interactions with biological targets, thereby enhancing desired therapeutic effects while minimizing off-target activity.

One promising area of investigation involves the synthesis of benzodioxole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.gov For instance, a series of novel aryl acetate (B1210297) and aryl acetic acid derivatives of benzodioxole have been synthesized and evaluated for their COX inhibitory activity. nih.gov The results indicated that the introduction of a larger benzodioxole moiety, in comparison to the phenyl group in drugs like ketoprofen, can lead to better COX-2 selectivity. nih.gov Specifically, compound 4d (see table below) demonstrated a COX-1/COX-2 selectivity ratio of 1.809, showcasing its potential as a more selective anti-inflammatory agent. nih.gov

Table 1: In Vitro COX Inhibition Data for Selected Benzodioxole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| 3b | 1.12 | 1.3 | 0.862 |

| 4d | - | - | 1.809 |

| 4f | 0.725 | - | - |

| Ketoprofen (Reference) | - | - | 0.196 |

Furthermore, the benzodioxole scaffold is being utilized to develop new anticancer agents. researchgate.netnih.gov By incorporating moieties like carboxamides, researchers have synthesized compounds with significant cytotoxic activity against various cancer cell lines, including liver, cervical, and colorectal cancers. researchgate.netnajah.edu For example, carboxamide-containing compounds 2a and 2b showed notable anticancer activity, with compound 2a inducing cell cycle arrest in the G2-M phase, an activity comparable to the established chemotherapy drug doxorubicin. researchgate.net The introduction of fluorinated analogues is another strategy being explored to improve drug-target interactions and metabolic stability. enamine.net This approach has been successful in the development of drugs like Lumacaftor and Tezacaftor, which feature a difluoro-1,3-benzodioxol-5-yl-cyclopropane carboxamide group. enamine.net

The structural similarity of some benzodioxole derivatives to natural products like podophyllotoxin (B1678966) has prompted investigations into their role as tubulin polymerization inhibitors. nih.gov Structure-activity relationship (SAR) studies have shown that the substitution pattern on the benzyl (B1604629) moiety of these compounds significantly influences their inhibitory activity. nih.gov These findings suggest that strategic modifications of the benzodioxole scaffold can lead to the development of potent antimitotic agents for cancer therapy. nih.gov

Combination Therapies and Synergistic Effects Research

The exploration of combination therapies involving benzodioxole derivatives is an emerging field with significant potential to enhance therapeutic efficacy, reduce drug resistance, and lower required dosages. nih.gov The ability of some benzodioxole compounds to modulate metabolic enzymes, such as cytochrome P450, makes them attractive candidates for synergistic combinations. mdpi.com

A notable example is the use of 1,3-benzodioxole derivatives in conjunction with arsenicals for cancer treatment. mdpi.com Inspired by the metabolic inhibition mechanism of stiripentol, researchers have conjugated 1,3-benzodioxole and its metabolites to arsenical precursors. mdpi.com This strategy aims to slow the elimination of the arsenical drug, maintaining an effective concentration in the blood for a longer duration. The resulting organic arsenicals demonstrated potent anti-proliferation activity against cancer cell lines by inhibiting the thioredoxin system and inducing oxidative stress. mdpi.com

The synergistic potential of benzodioxole-containing compounds extends to their use with conventional chemotherapeutics. Natural bioactive compounds are known to enhance the efficacy of drugs like cisplatin (B142131) and paclitaxel. mdpi.com For instance, some natural compounds can increase DNA damage in cancer cells treated with cisplatin while protecting healthy cells from oxidative stress. mdpi.com This dual action highlights the promise of combining natural product-inspired scaffolds like benzodioxole with standard anticancer agents to improve patient outcomes. mdpi.com The principle of pharmacokinetic synergy, where one compound alters the absorption, distribution, or metabolism of another, is a key driver in this research area. mdpi.com

Translational Research Opportunities in Drug Discovery

The journey of a chemical compound from laboratory synthesis to clinical application is the focus of translational research. The 1,3-benzodioxole scaffold has demonstrated a wide range of biological activities, presenting numerous opportunities for drug discovery and development. chemicalbook.commdpi.comontosight.ai Scientists have leveraged the benzodioxole nucleus to create innovative compounds with potential applications as antidiabetic, anti-inflammatory, antimicrobial, and anticancer agents. chemicalbook.commdpi.comontosight.ai

In the context of diabetes, novel benzodioxole carboxamide derivatives have been synthesized and investigated for their antidiabetic potential. mdpi.com Compounds IIa and IIc displayed potent inhibition of α-amylase, a key enzyme in carbohydrate metabolism, with IC₅₀ values of 0.85 and 0.68 µM, respectively. mdpi.com Importantly, these compounds showed negligible toxicity in normal cell lines. mdpi.com In vivo studies using a diabetic mouse model revealed that compound IIc significantly reduced blood glucose levels, underscoring its potential for development as a future synthetic antidiabetic drug. mdpi.com

Table 2: In Vitro α-Amylase Inhibition and Cytotoxicity of Benzodioxole Carboxamide Derivatives

| Compound | α-Amylase IC₅₀ (µM) | Hek293t (Normal Cell Line) IC₅₀ (µM) |

|---|---|---|

| IIa | 0.85 | > 150 |

| IIc | 0.68 | > 150 |

The benzodioxole moiety is also a privileged scaffold in the discovery of drugs targeting the central nervous system. ontosight.ai Its presence in various psychoactive molecules highlights its ability to cross the blood-brain barrier and interact with neurological targets. researchgate.net The development of fluorinated benzodioxole analogues represents a key strategy in translational research to enhance metabolic stability and drug-target interactions, potentially leading to more effective and safer medications. enamine.net The successful application of this strategy in creating the cystic fibrosis drugs Lumacaftor and Tezacaftor provides a strong rationale for its broader application in drug discovery. enamine.net

Exploration in Materials Science, including Non-Linear Optical Properties

Beyond their biological applications, benzodioxole derivatives are gaining attention in the field of materials science, particularly for their non-linear optical (NLO) properties. researchgate.netmanipal.edu NLO materials are crucial for a range of photonic and optoelectronic applications, including optical computing, data storage, and laser technology. rsc.orgnih.govjhuapl.edu Organic molecular materials, due to their electronic structure, often exhibit superior NLO properties compared to inorganic solids. jhuapl.edu

Research has shown that conjugated benzodioxole derivatives can exhibit significant third-order NLO effects. manipal.eduresearchgate.net Studies using the Z-scan technique have demonstrated that these molecules can have an intensity-dependent refractive index and exhibit optical power limiting behavior. manipal.eduresearchgate.net The NLO properties of these compounds are influenced by factors such as conjugation length and the presence of electron donor and acceptor groups. manipal.edu For instance, increasing conjugation length tends to increase nonlinear refraction, while enhanced electron density boosts nonlinear absorption. manipal.edu

An experimental and theoretical study of pyrazoline derivatives incorporating a benzodioxole moiety revealed their potential for use in the photonics industry. researchgate.net The investigation determined key optical parameters such as the non-linear refractive index (η₂), the non-linear absorption coefficient (β), and the third-order electronic susceptibility (χ⁽³⁾). researchgate.net Chalcones containing the quinoline-1,3-benzodioxole structure have also been synthesized and characterized, showing promise for the development of substances applicable to optical devices. rsc.orgnih.gov The inherent structural flexibility and the ability to tune the electronic properties through chemical synthesis make benzodioxole-based compounds highly attractive candidates for the design of next-generation NLO materials. rsc.orgresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 2-(Aminomethyl)-1,3-benzodioxole, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as condensation of substituted catechol derivatives with aminomethylating agents (e.g., formaldehyde and ammonia) under acidic conditions, followed by cyclization to form the benzodioxole ring. Key intermediates are purified via column chromatography and characterized using -NMR, -NMR, and mass spectrometry (MS). For example, analogous benzodioxole syntheses emphasize optimizing reaction time and temperature to avoid side products like over-alkylated derivatives .

Q. What purification techniques are recommended to achieve high-purity this compound for biological assays?

Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) and flash chromatography (silica gel, hexane/ethyl acetate gradient) are standard methods. Purity ≥97% is confirmed via HPLC with UV detection (λ = 254 nm). Storage under inert gas (argon/nitrogen) at 2–8°C prevents degradation .

Q. How can researchers differentiate this compound from structural analogs during analytical characterization?

Combined spectroscopic techniques are critical:

- -NMR distinguishes the aminomethyl proton (δ ~3.8 ppm, singlet) from substituents on the benzene ring.

- IR spectroscopy identifies the primary amine N–H stretch (~3350 cm) and benzodioxole C–O–C vibrations (~1250 cm).

- High-resolution MS confirms the molecular ion peak (CHNO, exact mass 151.0633) .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of this compound derivatives with electron-withdrawing substituents?

Electron-withdrawing groups (e.g., nitro, fluoro) may deactivate the benzene ring, requiring Lewis acid catalysts (e.g., BF-etherate) to enhance electrophilic substitution. Solvent optimization (e.g., DMF for polar intermediates) and microwave-assisted synthesis can reduce reaction time and improve yields by 15–20% .

Q. What strategies mitigate instability of this compound in aqueous solutions during pharmacokinetic studies?

Instability arises from hydrolysis of the dioxole ring. Use buffered solutions (pH 6–7) and low-temperature storage (4°C). For in vitro assays, co-solvents like DMSO (≤1% v/v) enhance solubility without compromising stability .

Q. How can researchers investigate the biological activity of this compound against neurological targets?

Perform in vitro enzyme inhibition assays (e.g., monoamine oxidase-B) using fluorogenic substrates. Molecular docking studies (PDB: 2V5Z) can predict binding affinity to the FAD cofactor site. Validate results with knockout cell lines to exclude off-target effects .

Q. How should contradictory data on the reactivity of benzodioxole derivatives with Grignard reagents be resolved?

Discrepancies in regioselectivity (e.g., alkylation at C-4 vs. C-5) may stem from solvent polarity or reagent steric effects. Replicate experiments using anhydrous THF and compare results with computational models (DFT calculations) to identify dominant reaction pathways .

Q. What advanced techniques address challenges in isolating stereoisomers of functionalized this compound derivatives?

Chiral HPLC (e.g., Chiralpak IA column) or capillary electrophoresis resolves enantiomers. X-ray crystallography of co-crystals with chiral resolving agents (e.g., tartaric acid) provides absolute configuration confirmation .

Q. What safety protocols are critical when handling nitro-substituted benzodioxole intermediates during scale-up?

Nitro groups increase explosivity. Use spark-free equipment, conduct small-scale thermal stability tests (DSC), and adhere to OSHA guidelines for handling energetic compounds. PPE (blast shields, flame-resistant lab coats) and remote-controlled reactors are mandatory .

Q. How can green chemistry principles be applied to optimize the sustainability of this compound synthesis?

Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF. Catalytic methods (e.g., enzymatic aminomethylation) reduce waste. Lifecycle assessment (LCA) tools quantify environmental impact improvements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |